Butyl (2-methoxyphenyl)carbamate
Description
Conceptual Framework of Carbamate (B1207046) Derivatives in Chemical Biology
Carbamates are a class of organic compounds derived from the unstable carbamic acid. nih.govwikipedia.org They are characterized by a central carbonyl group bonded to both an oxygen and a nitrogen atom (-O-CO-NH-). nih.gov This structure can be considered a hybrid of an ester and an amide, and this "amide-ester" combination imparts significant chemical stability. nih.govnih.gov The stability of the carbamate linkage is a result of resonance between the amide and carboxyl groups, which has been studied through both theoretical and experimental methods. nih.govnih.gov
In the realm of chemical biology and medicinal chemistry, carbamate derivatives are highly valued for several key reasons:
Biostability and Membrane Permeability : Due to their excellent chemical and proteolytic stability and their ability to permeate cell membranes, carbamates are frequently used in drug design. nih.govresearchgate.net
Peptide Bond Surrogates : The carbamate group is often used as a substitute for the peptide bond in peptidomimetic drugs. nih.govacs.org This is because it can mimic the geometry of a peptide bond while being resistant to hydrolysis by peptidases, thus improving the metabolic stability of the drug.
Modulation of Interactions : The carbamate functionality can participate in hydrogen bonding and imposes a degree of conformational constraint on a molecule. nih.gov By modifying the substituents on the oxygen and nitrogen atoms, researchers can fine-tune a molecule's interactions with biological targets like enzymes or receptors. nih.govacs.org
The versatility of the carbamate group has led to its incorporation into a wide array of approved therapeutic agents for treating diseases such as cancer, epilepsy, and Alzheimer's disease. nih.govresearchgate.net
Scope and Significance of Butyl (2-methoxyphenyl)carbamate and Its Analogues in Contemporary Research
While research focusing exclusively on this compound is specific, the broader investigation into its analogues, particularly tert-butyl (2-methoxyphenyl)carbamate, reveals their significance as intermediates in organic synthesis. jocpr.com These compounds serve as valuable starting materials or building blocks for creating more complex, often biologically active, molecules. atlantis-press.comresearchgate.net
The significance of these molecules in research stems from their constituent parts:
The tert-butyl carbamate (Boc) group is a widely used protecting group for amines in organic synthesis. researchgate.net
The 2-methoxyphenyl group is a common feature in many biologically active compounds. The methoxy (B1213986) group can influence the molecule's electronic properties and its ability to bind to biological targets. ontosight.ai
Research on analogues demonstrates their utility. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a key intermediate in the synthesis of osimertinib (B560133), a drug used to treat non-small cell lung cancer. atlantis-press.com Similarly, other carbamate derivatives containing the methoxyphenyl group have been investigated for their potential as kinase inhibitors and for their applications in creating novel anti-ulcer agents. smolecule.comasianpubs.org
Studies have explored the chemical reactivity of these compounds, such as the directed lithiation of tert-butyl (2-(4-methoxyphenyl)ethyl)carbamate, which allows for the introduction of various substituents onto the phenyl ring, yielding new derivatives for further investigation. researchgate.netresearchgate.net The thermal decomposition of t-butyl N-arylcarbamates has also been studied to understand their stability and reaction mechanisms, showing they typically decompose to yield carbon dioxide, isobutylene, and the corresponding amine. cdnsciencepub.com
Table 1: Properties of this compound and Related Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| tert-Butyl (2-methoxyphenyl)carbamate | C12H17NO3 | 223.27 | 154150-18-2 |
| tert-butyl N-(4-cyano-2-methoxyphenyl)carbamate | C13H16N2O3 | 248.28 | 1565609-46-2 sigmaaldrich.com |
| Butyl [5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate | C15H19N3O3S | 321.39 | Not specified ontosight.ai |
| tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate | C12H15BrFNO3 | 336.16 | 330794-04-2 smolecule.com |
Table 2: Research Applications of this compound Analogues
| Compound Analogue | Area of Research | Significance |
|---|---|---|
| tert-Butyl 5-amino-4 - ((2-(dimethyl- amino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate | Medicinal Chemistry / Drug Synthesis | Key intermediate in the synthesis of osimertinib (AZD9291). atlantis-press.com |
| tert-butyl (2-(4-methoxyphenyl)ethyl)carbamate | Organic Synthesis | Used in directed lithiation reactions to create substituted products. researchgate.netresearchgate.net |
| Butyl [5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate | Medicinal Chemistry | Investigated for potential biological activities such as antimicrobial, antifungal, and anticancer properties. ontosight.ai |
| tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate | Medicinal Chemistry | Studied as a potential inhibitor of certain kinases. smolecule.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
butyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-3-4-9-16-12(14)13-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
ITDPUAORZLCZFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Theoretical and Computational Chemistry of Butyl 2 Methoxyphenyl Carbamate Systems
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation are powerful tools for investigating the behavior of Butyl (2-methoxyphenyl)carbamate. These methods allow for the exploration of its interactions with potential biological targets and its conformational landscape.
Molecular Docking Investigations of Carbamate-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net This method is instrumental in understanding the binding mechanisms of potential drug candidates within specific macromolecules. researchgate.net For carbamate (B1207046) derivatives, docking studies have been crucial in identifying key interactions that drive binding affinity. For instance, in studies of related carbamate compounds, molecular docking has been used to analyze interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netresearchgate.net
These investigations often reveal that the carbamate moiety participates in crucial hydrogen bonds. In the context of cholinesterase inhibition, the carbamoyl (B1232498) nitrogen can be critical for activity. nih.gov The methoxyphenyl group can engage in hydrophobic and pi-pi stacking interactions with aromatic residues in the active site of a target protein, such as tyrosine. researchgate.net For example, molecular modeling of tacrine-carbamate hybrids, including a methoxyphenyl-carbamate derivative, was employed to understand their interaction with target proteins. researchgate.net Similarly, docking studies of benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate helped elucidate its binding mode as a cholinesterase inhibitor. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. researchgate.net For carbamate systems, MD simulations complement docking studies by assessing the stability of the predicted binding poses and exploring the conformational flexibility of the ligand-receptor complex. researchgate.netresearchgate.net
Starting from a docked pose, an MD simulation can reveal how the ligand and protein adapt to each other, providing a more dynamic and realistic picture of the interaction. These simulations, often run for nanoseconds, help confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, observed in docking. researchgate.net Studies on various carbamates have utilized MD simulations to verify that the ligand remains stably bound in the active site of its target enzyme throughout the simulation period. researchgate.netbiorxiv.orgsemanticscholar.org This method is also used to investigate the conformational changes in the compound itself, both in solution and within a binding pocket.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
QSAR and 3D-QSAR are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are invaluable for predicting the efficacy of new, unsynthesized molecules.
Development of Predictive Models for Biological Efficacy
Predictive QSAR models have been successfully developed for various series of carbamate derivatives to guide the design of new compounds with enhanced biological activity. researchgate.netnih.gov These models are built using a "training set" of molecules with known activities and then validated using an external "test set" to assess their predictive power. nih.gov
Common 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create these models. For a series of 78 carbamate derivatives studied as AChE inhibitors, statistically significant models were generated that could explain the variance in binding affinities for both the training and test sets. nih.gov Another QSAR study on 36 carbamate derivatives used multiple linear regression (MLR) to build a robust model for predicting anti-butylcholinesterase activity. researchgate.net The statistical quality of these models is assessed using parameters like the cross-validated correlation coefficient (q² or Q²cv), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for the test set (predictive r²). researchgate.netnih.gov
Table 1: Statistical Validation of Predictive QSAR Models for Carbamate Derivatives
Model Type Statistical Parameter Value Source CoMFA q² (Cross-validated r²) 0.733 CoMFA r² (Non-cross-validated r²) 0.967 CoMFA Predictive r² 0.732 CoMSIA q² (Cross-validated r²) 0.641 CoMSIA r² (Non-cross-validated r²) 0.936 CoMSIA Predictive r² 0.812 MLR R²test (Test set r²) 0.817 nih.gov MLR Q²CV (Cross-validation) 0.774 nih.gov
Analysis of Physicochemical Descriptors and Activity Correlates
QSAR models identify the key physicochemical properties (descriptors) that correlate with biological activity. For carbamates, these analyses consistently highlight the importance of steric, electronic, and hydrophobic properties. nih.gov
Analysis of 3D-QSAR contour maps and MLR models reveals which structural features are favorable or unfavorable for activity. For example, studies on carbamate-based cholinesterase inhibitors suggest that bulky, hydrophobic substituents on the carbamoyl nitrogen enhance activity. nih.gov Furthermore, electronic properties are critical; a more electropositive carbamoyl nitrogen and an electronegative amino nitrogen are generally favored for higher potency. nih.gov A QSAR study identified the octanol-water partition coefficient (LogP), the energy of the highest occupied molecular orbital (HOMO), total energy, and dipole moment as key descriptors for anti-butylcholinesterase activity. researchgate.net
Table 2: Key Physicochemical Descriptors and Their Influence on Carbamate Activity ```html
| Physicochemical Descriptor | Influence on Biological Activity | Source |
|---|---|---|
| Steric Bulk (on carbamoyl nitrogen) | High steric bulk is generally favorable for activity. | |
| Electrostatic Properties | An electropositive carbamoyl nitrogen and electronegative amino nitrogen are preferred. | |
| Hydrophobicity (LogP) | A significant descriptor for cholinesterase inhibition. | [3, 17] |
| Highest Occupied Molecular Orbital (HOMO) Energy | Correlates with anti-butylcholinesterase activity. | nih.gov |
| Dipole Moment (µ) | Identified as a main molecular destructor influencing activity. | nih.gov |
Electronic Structure Calculations for this compound
Electronic structure calculations, typically using quantum mechanics methods like Density Functional Theory (DFT), are employed to understand the fundamental properties of a molecule. beilstein-journals.orgbeilstein-journals.orgFor compounds related to this compound, DFT methods such as B3LYP with basis sets like 6-31+G** have been used to perform geometry optimization and calculate electronic properties.
beilstein-journals.orgbeilstein-journals.org
These calculations provide insights into the molecule's 3D structure, charge distribution, dipole moment, and the energies of its molecular orbitals (e.g., HOMO and LUMO). researchgate.netbeilstein-journals.orgThis information is not only fundamental to understanding the molecule's intrinsic reactivity but also serves as input for developing the descriptors used in QSAR models. researchgate.netFor example, the calculated HOMO energy has been directly used as a descriptor in predictive models for biological activity.
researchgate.net
Table of Compounds Mentioned
Generated html Electronic Structure Calculations for this compound
Prediction of Reactivity and Electronic Properties
Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties and predicting the reactivity of molecules. Through methods like Density Functional Theory (DFT), it is possible to calculate a variety of molecular descriptors that offer insights into a compound's behavior at the atomic and electronic levels. For this compound, while specific, in-depth computational studies are not widely available in the current literature, we can outline the theoretical framework and the types of data that such studies would yield.
Detailed research findings from quantum chemical calculations, such as those performed using DFT with a basis set like B3LYP/6-311+G(d,p), would be necessary to populate the data tables below. Such studies on analogous molecules, for instance, reveal that the highest occupied molecular orbital (HOMO) is often localized on the electron-rich methoxyphenyl ring and the carbamate's oxygen and nitrogen atoms. smolecule.com Conversely, the lowest unoccupied molecular orbital (LUMO) is typically centered on the carbonyl group of the carbamate moiety. smolecule.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. researchgate.net
Furthermore, the distribution of electron density within the molecule can be quantified through Mulliken atomic charge calculations. These charges indicate the partial positive or negative character of each atom, revealing potential sites for electrophilic or nucleophilic attack. For carbamate derivatives, the oxygen and nitrogen atoms of the carbamate group, as well as the oxygen of the methoxy (B1213986) group, are expected to carry negative charges, while the carbonyl carbon and adjacent atoms would exhibit positive charges.
To provide a comprehensive understanding of the electronic properties and reactivity of this compound, dedicated computational studies are required. The tables below are structured to present the key data points that would be generated from such an analysis.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy (eV) | Data Not Available |
| LUMO Energy (eV) | Data Not Available |
| HOMO-LUMO Gap (eV) | Data Not Available |
Table 2: Selected Mulliken Atomic Charges of this compound
| Atom | Charge (e) |
|---|---|
| O (carbonyl) | Data Not Available |
| O (ester) | Data Not Available |
| N (carbamate) | Data Not Available |
| C (carbonyl) | Data Not Available |
Mechanistic Investigations Involving Butyl 2 Methoxyphenyl Carbamate and Analogues
Elucidation of Reaction Pathways
Understanding the reaction mechanisms of carbamates is essential for their application in synthesis and materials science. This section details the mechanistic studies of carbamate (B1207046) hydrolysis and directed metalation processes.
Studies on Carbamate Hydrolysis Mechanisms
The hydrolysis of aryl carbamates can proceed through two primary mechanistic pathways: the bimolecular acyl-carbon cleavage (BAc2) mechanism and the elimination-addition (E1cB) mechanism. nih.gov The operative pathway is influenced by factors such as the pH of the solution and the substitution pattern of the carbamate.
In the BAc2 mechanism , a nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then breaks down to release the aryloxide (phenolic) group. nih.gov This pathway is more common under neutral or mildly alkaline conditions.
The E1cB mechanism typically occurs under more basic conditions. It involves a rapid, reversible deprotonation of the nitrogen atom to form a carbamate anion. nih.govscite.ai This is followed by a slower, rate-determining step where the aryloxide leaving group is expelled, generating a highly reactive isocyanate intermediate. The isocyanate then rapidly hydrolyzes to a carbamic acid, which decarboxylates to yield the corresponding amine. nih.govacs.org
Kinetic studies are often employed to distinguish between these mechanisms. For instance, the Hammett equation can be used to correlate reaction rates with the electronic properties of substituents on the aryl ring. A large positive ρ (rho) value is characteristic of the E1cB mechanism, indicating that electron-withdrawing groups, which stabilize the developing negative charge on the aryloxide leaving group, accelerate the reaction. nih.gov Conversely, a smaller ρ value is often associated with the BAc2 mechanism. nih.gov
Enzymatic hydrolysis of carbamates, such as by esterases, also follows a multi-step mechanism. Computational studies using quantum mechanics/molecular mechanics (QM/MM) have shown that the process typically involves two main steps: a serine-initiated nucleophilic attack on the carbamate's carbonyl carbon, followed by the cleavage of the C-O bond. nih.gov For the hydrolysis of the carbamate methomyl (B1676398) by the esterase PestE, the serine-initiated nucleophilic attack was identified as the rate-determining step, with a calculated potential barrier of 19.1 kcal/mol. nih.gov
| Mechanism | Key Steps | Conditions | Kinetic Characteristics | Reference |
|---|---|---|---|---|
| BAc2 | 1. Nucleophilic attack at carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Elimination of aryloxide. | Neutral or mildly alkaline | Smaller Hammett ρ value | nih.gov |
| E1cB | 1. Rapid deprotonation of nitrogen. 2. Rate-determining expulsion of aryloxide to form isocyanate. 3. Rapid hydrolysis of isocyanate. | Basic | Large positive Hammett ρ value | nih.govscite.ai |
| Enzymatic (Esterase) | 1. Serine nucleophilic attack. 2. C-O bond cleavage. | Biological systems | Rate-determining step is often the initial nucleophilic attack. | nih.gov |
Mechanistic Insights into Directed Metalation Processes
The carbamate group, particularly the N,N-diethylcarbamate group, is one of the most powerful directed metalation groups (DMGs) in organic synthesis. uwindsor.canih.gov This functionality allows for the regioselective deprotonation at the ortho-position of an aromatic ring by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126). wikipedia.orgorganic-chemistry.org
The mechanism of directed ortho-metalation (DoM) is generally understood to proceed via a complex-induced proximity effect (CIPE). nih.gov The process begins with the coordination of the organolithium reagent to the Lewis basic oxygen atom of the carbamate group. This forms a pre-lithiation complex that positions the base in close proximity to the ortho-hydrogen, facilitating its abstraction and the formation of an ortho-lithiated species. nih.govwikipedia.org
The resulting ortho-lithiated aryl carbamates are stable at low temperatures (e.g., -78 °C) but can undergo a rearrangement upon warming. uwindsor.caunilag.edu.ng This reaction is known as the anionic ortho-Fries rearrangement and results in a 1,3-migration of the carbamoyl (B1232498) group from the oxygen atom to the carbon atom at the ortho-position, yielding a salicylamide (B354443) derivative. unilag.edu.ng Crossover experiments have demonstrated that this rearrangement is an intramolecular process. unilag.edu.ng
The efficiency and outcome of DoM reactions can be influenced by several factors, including the base, solvent, temperature, and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can deaggregate the organolithium reagent and enhance its reactivity. uwindsor.canih.gov For example, studies on the metalation of aryl carbamates with sodium diisopropylamide (NaDA) have shown that the reaction proceeds via monomer-based pathways, and the rate-limiting step can shift between metalation and rearrangement depending on the steric bulk of the carbamate and substituents on the aryl ring. nih.gov
| Aspect | Description | Key Species/Intermediates | Reference |
|---|---|---|---|
| Mechanism | Complex-Induced Proximity Effect (CIPE). The base coordinates to the DMG, facilitating ortho-deprotonation. | Prelithiation complex, ortho-lithiated intermediate | nih.govwikipedia.org |
| Directing Group | The O-carbamate group (-OCONR2) is a powerful Directed Metalation Group (DMG). | -OCONEt2 is particularly effective. | uwindsor.canih.gov |
| Subsequent Reaction | Anionic ortho-Fries rearrangement upon warming. | Salicylamide product | unilag.edu.ng |
| Influencing Factors | Base (e.g., n-BuLi, s-BuLi, NaDA), solvent (e.g., THF, Et2O), additives (e.g., TMEDA). | Organolithium aggregates, monomers | uwindsor.canih.gov |
Understanding Ligand-Target Binding Mechanisms
The biological activity of carbamate compounds is intrinsically linked to their ability to bind to specific protein targets. Molecular-level investigations are key to deciphering these interactions.
Molecular Interaction Dynamics within Biological Systems
Carbamates are well-known inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Their inhibitory action often involves the formation of a covalent bond with a serine residue in the enzyme's active site, leading to a transiently inactivated, or "carbamoylated," enzyme. nih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful tools used to study the binding modes and interaction dynamics of carbamate inhibitors. nih.govresearchgate.net These studies reveal the specific amino acid residues that are crucial for binding and stabilization of the ligand-protein complex. For example, in the binding of carbamate-based inhibitors to AChE, π-π interactions with aromatic residues in the active site, such as tryptophan and tyrosine, are often significant. nih.gov Variants with biphenyl (B1667301) substituents have shown particularly strong binding energies due to these interactions. nih.gov
In the case of isosorbide-2-benzyl carbamate-5-salicylate, a potent BuChE inhibitor, modeling studies suggest that the salicylate (B1505791) hydroxyl group can form hydrogen bonds with residues such as Aspartate 70 (D70) and Tyrosine 332 (Y332) at the peripheral anionic site (PAS) of the enzyme. acs.org These interactions are believed to stabilize the ligand in an orientation that facilitates the carbamoylation of the catalytic Serine 198. acs.org
| Inhibitor Type | Target Enzyme | Key Interacting Residues | Primary Interaction Types | Reference |
|---|---|---|---|---|
| Carbamates with biphenyl substituents | AChE | Aromatic residues (e.g., Trp, Tyr) | π-π stacking | nih.gov |
| Tacrine-carbamate hybrids | AChE, BuChE | - | Covalent bond with catalytic serine (pseudo-irreversible) | nih.govresearchgate.net |
| Isosorbide-2-benzyl carbamate-5-salicylate | BuChE | D70, Y332 (PAS); S198 (Catalytic) | Hydrogen bonding, Covalent carbamoylation | acs.org |
Conformational Changes and Induced Fit Phenomena
The binding of a ligand to a protein is often not a simple "lock-and-key" event. Instead, it frequently involves conformational changes in both the ligand and the protein, a phenomenon known as induced fit. biorxiv.org This dynamic process allows for optimal alignment of interacting groups, leading to tighter binding. students-hub.com
Studies on carbamate kinase from Giardia lamblia have revealed significant conformational flexibility upon ligand binding. plos.org Crystal structures showed that an auxiliary domain of the enzyme adopts different orientations depending on whether it is bound to an ATP analog or citric acid. This flexibility and domain closure are thought to be essential for protecting the transition state from the bulk solvent during the catalytic reaction. plos.org
Similarly, the binding of CO₂ to proteins via carbamylation of lysine (B10760008) residues can induce significant conformational changes. biorxiv.orgfrontiersin.org In the protein Connexin26, carbamylation of three lysine residues within a flexible cytoplasmic loop leads to a more defined structure of the N-terminal helix. This change is hypothesized to mediate the closure of the gap junction channel, demonstrating how a small molecule binding event can trigger a large-scale functional change in a protein's structure. biorxiv.org
Structure Activity Relationship Sar Studies of Butyl 2 Methoxyphenyl Carbamate Derivatives
Influence of Butyl and Phenyl Ring Substituents on Biological Activities
The nature of the alkyl group attached to the carbamate (B1207046) nitrogen is a crucial determinant of biological activity. Variations in chain length, branching, and the introduction of cyclic or aromatic moieties can lead to significant changes in potency and selectivity.
Research on various carbamate derivatives has shown that the length of the alkyl chain directly impacts inhibitory potential. For instance, in a series of phenyl N-(ω-indol-1-ylalkyl)carbamates, which are inhibitors of fatty acid amide hydrolase (FAAH), the length of the alkyl spacer connecting the indole (B1671886) and carbamate moieties was found to be critical. acs.org Compounds with pentyl and heptyl linkers demonstrated the most potent FAAH inhibition, while shortening or elongating the chain by a single carbon atom led to a two- to ten-fold reduction in activity. acs.org Similarly, in studies of chalcone (B49325) carbamates, a spacer of three to seven methylene (B1212753) units between the carbamate and the chalcone scaffold was beneficial for cholinesterase inhibitory potential, whereas a longer chain of ten units resulted in decreased activity. mdpi.com
Branching in the alkyl chain also plays a significant role. In a study of β-lactam carbamic acid esters, replacing a linear n-butyl group with a bulkier tert-butyl group was not well-tolerated, causing an approximately 13-fold decrease in potency. escholarship.org This suggests that linear alkyl side-chains are generally preferred for achieving high potency in this class of compounds. escholarship.org However, the introduction of a 4-cyclohexylbutyl group was able to restore potent activity, indicating that specific cyclic substitutions can be favorable. escholarship.org
| Alkyl Chain Variation | Effect on Biological Activity | Compound Series Example | Reference |
| Chain Length | Optimal activity observed with pentyl and heptyl linkers; shorter or longer chains decrease potency. | Phenyl N-(ω-indol-1-ylalkyl)carbamates | acs.org |
| Chain Length | Spacers of 3-7 carbons are beneficial; 10-carbon spacer decreases activity. | Chalcone-carbamate hybrids | mdpi.com |
| Branching | Replacement of n-butyl with t-butyl leads to a ~13-fold drop in potency. | β-lactam carbamic acid esters | escholarship.org |
| Cyclic Substitution | Introduction of a 4-cyclohexylbutyl group can restore high potency. | β-lactam carbamic acid esters | escholarship.org |
The substituents on the phenyl ring, including their electronic properties (electron-donating or electron-withdrawing) and their position (ortho, meta, para), are fundamental to the biological activity of aryl carbamates.
For acetylcholinesterase (AChE) inhibition by aryl carbamates, the position of a substituent has a pronounced effect. An electron-donating group like methoxy (B1213986) at the para-position is more potent than at the ortho-position, which in turn is more potent than at the meta-position. tandfonline.com Conversely, for phenyl N-butylcarbamates, an electron-withdrawing substituent such as a nitro group is more potent at the ortho-position than at the meta or para positions. tandfonline.com The electronic nature of the substituent influences the reaction steps of enzyme inhibition, with electron-withdrawing groups accelerating certain steps through polar effects. tandfonline.com
The lipophilicity and electronic properties of substituents are often intertwined in determining activity. In a study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the order of substituents for increasing lipophilicity was found to be OCH3 < F < CH3 < Cl < Br < CF3. nih.gov Generally, introducing a fluorine or methoxy group significantly decreases lipophilicity. nih.gov For these compounds, PET-inhibiting activity was strongly dependent on the position of the substituents, with 3,5-disubstitution being the most preferred. nih.gov The antiviral activity of other compounds has also been shown to be positively influenced by increasing the electron-withdrawing properties of substituents on an anilide ring. mdpi.com
| Substituent/Position | Effect on Biological Activity | Compound Series Example | Reference |
| Methoxy (Electron-donating) | Potency order for AChE inhibition: para > ortho > meta. | Aryl carbamates | tandfonline.com |
| Nitro (Electron-withdrawing) | Potency order for AChE inhibition: ortho > meta or para. | Phenyl N-butylcarbamates | tandfonline.com |
| Various Aryl Substituents | Lipophilicity increases in the order: OCH3 < F < CH3 < Cl < Br < CF3. | N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides | nih.gov |
| Positional Effects | 3,5-disubstitution on the phenyl ring is most preferred for PET-inhibiting activity. | N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides | nih.gov |
Stereochemical Aspects in (Methoxyphenyl)carbamate SAR
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the SAR of carbamates. acs.org The carbamate functional group itself imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen into the carbonyl group. nih.gov This creates a pseudo double bond character in the C-N bond, leading to the possible existence of two planar isomers, syn and anti. nih.gov The specific conformation adopted can influence how the molecule interacts with its biological target.
The introduction of chiral centers into the molecule can lead to enantiomers or diastereomers with markedly different biological activities. In a study of β-lactam carbamate derivatives, the stereochemistry of the lactam ring was crucial for NAAA inhibition. escholarship.org For instance, the (R)-enantiomer of one compound was a potent inhibitor, while its (S)-enantiomer was essentially inactive. escholarship.org This highlights the importance of a specific spatial arrangement for effective binding to the target enzyme.
Similarly, studies on 2-aryl-2-fluoro-cyclopropylamines showed that only the (1S,2S) enantiomer possessed inhibitory activity against monoamine oxidases (MAO). nih.gov The trans-isomers were generally more potent inhibitors of MAO-A than the corresponding cis-isomers, demonstrating that the relative orientation of substituents on the cyclopropane (B1198618) ring is a key determinant of activity and selectivity. nih.gov A detailed SAR study of HIV-1 protease inhibitors also established that the stereochemistry of a bis-THF ring and the position of the ring oxygens are critical to potency. nih.gov
Structural Determinants for Specificity Towards Biological Targets
The specificity of a butyl (2-methoxyphenyl)carbamate derivative for a particular biological target is governed by a combination of its structural and electronic features. The carbamate moiety itself is a key pharmacophore, acting as a stable surrogate for a peptide bond and participating in hydrogen bonding with target enzymes via its carbonyl group and NH moiety. acs.orgnih.gov
The linker or spacer group, such as the butyl chain, also plays a critical role in orienting the key pharmacophoric elements for optimal interaction with the target. In a series of dual modulators for the dopamine (B1211576) D3 receptor and FAAH, the length of the alkyl spacer was a key factor in balancing the affinities for the two targets. researchgate.net
In Vitro Biological Target Engagement and Molecular Interaction Investigations of Butyl 2 Methoxyphenyl Carbamate Analogues
Protein Binding and Macromolecular Recognition Studies
The interaction of carbamates with proteins, especially enzymes, is a critical determinant of their biological effect. These interactions range from transient binding to the formation of stable covalent bonds, which can significantly alter the protein's function.
The primary mechanism by which many carbamate (B1207046) inhibitors interact with their target enzymes, such as serine hydrolases, is through covalent modification. researchgate.net This interaction is initiated by a nucleophilic attack from the catalytic serine residue within the enzyme's active site on the electrophilic carbonyl carbon of the carbamate group. researchgate.net This process results in the formation of a carbamylated enzyme, where the carbamate moiety is covalently attached to the serine residue. researchgate.net
The leaving group in this reaction is the phenol (B47542) (or alcohol) portion of the carbamate. The efficiency of this carbamylation reaction is influenced by the nature of the substituents on the carbamate. For instance, electron-withdrawing groups on the phenolic ring can increase the electrophilicity of the carbonyl carbon, potentially enhancing the potency of the inhibitor. core.ac.uk The structure of the N-alkyl substituent also plays a role in how the inhibitor fits into the active site, influencing its affinity and the rate of carbamylation. researchgate.net In the case of (methoxyphenyl)carbamates, the position of the methoxy (B1213986) group on the phenyl ring can impact inhibitory potency due to steric and electronic factors. dk-chem.pl Molecular docking studies can be employed to predict the binding modes of these carbamates within the active sites of target proteins, providing insights into the specific interactions that govern their affinity and selectivity. smolecule.com
The formation of a covalent bond between a carbamate and a catalytic serine residue has a profound impact on the protein's function, leading to its inhibition. researchgate.net By blocking the active site, the carbamylated enzyme is rendered incapable of binding and hydrolyzing its natural substrate. researchgate.net This type of inhibition is often described as pseudo-irreversible because the carbamyl-enzyme complex is generally stable, but can undergo slow hydrolysis to regenerate the active enzyme over time. researchgate.net
Enzyme Inhibition Profiling of (Methoxyphenyl)carbamates
Analogues of (methoxyphenyl)carbamate have been extensively evaluated for their ability to inhibit various enzymes, particularly those belonging to the serine hydrolase superfamily. These studies are crucial for determining the potency and selectivity of these compounds as potential therapeutic agents.
Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.net Inhibition of MAGL is a therapeutic strategy for various disorders by augmenting endocannabinoid signaling. nih.gov Carbamates represent a significant class of MAGL inhibitors. nih.govunipi.it
N-Hydroxysuccinimidyl (NHS) carbamates, for example, have been identified as potent MAGL inhibitors with excellent selectivity over other serine hydrolases like Fatty Acid Amide Hydrolase (FAAH). nih.gov Structure-activity relationship (SAR) studies reveal that the substituents on the carbamate structure are critical for potency and selectivity. While many carbamates inhibit MAGL irreversibly, the development of reversible inhibitors is an ongoing area of research to potentially mitigate side effects associated with prolonged target inhibition. researchgate.netunipi.it
Below is a table of representative carbamate inhibitors of MAGL, illustrating the inhibitory potencies achieved with this chemical class.
Table 1: Inhibitory Activity of Selected Carbamate Analogues against Monoacylglycerol Lipase (MAGL)
| Compound | MAGL IC₅₀ (nM) | Selectivity vs. FAAH | Reference |
|---|---|---|---|
| MJN110 | 2.1 | >23,800-fold | nih.gov |
| JZL184 | 8 | ~200-fold | unipi.it |
| KML29 | 0.8 | >10,000-fold | nih.gov |
| CAY10499 | 2 | Not specified | unipi.it |
This table is for illustrative purposes. IC₅₀ values can vary based on assay conditions.
Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme for the breakdown of the endocannabinoid anandamide (B1667382) (AEA). researchgate.netunifi.it Its inhibition is a key strategy for treating conditions like pain and neurodegenerative diseases by enhancing endocannabinoid tone. nih.govunifi.it Carbamates are a well-established class of FAAH inhibitors, acting through the carbamylation of the enzyme's catalytic serine. researchgate.net
SAR studies have shown that FAAH generally prefers meta-substituted phenolic N-alkyl carbamates. core.ac.uk The nature of both the phenolic leaving group and the N-alkyl substituent significantly influences the inhibitory potency. core.ac.uk For example, O-biphenyl carbamates have been developed as potent FAAH inhibitors. researchgate.netnih.gov Dual-target inhibitors that act on both FAAH and other targets, such as dopamine (B1211576) receptors, have also been designed from carbamate scaffolds. researchgate.net
The following table presents data for several carbamate-based FAAH inhibitors.
Table 2: Inhibitory Activity of Selected Carbamate Analogues against Fatty Acid Amide Hydrolase (FAAH)
| Compound | FAAH IC₅₀ (nM) | Target | Reference |
|---|---|---|---|
| URB597 | 4.6 | Human recombinant FAAH | researchgate.net |
| Compound 33 | 10 | Human recombinant FAAH | researchgate.net |
| Compound 5h | 3.2 | Rat brain FAAH | unifi.it |
| Compound 5i | 12.0 | Rat brain FAAH | unifi.it |
| meta-substituted N-cyclohexylcarbamate (221) | 0.74 | Rat brain FAAH | core.ac.uk |
This table is for illustrative purposes. IC₅₀ values can vary based on enzyme source and assay conditions.
Beyond the endocannabinoid system, (methoxyphenyl)carbamate analogues have been investigated as inhibitors of other crucial metabolic enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netdk-chem.pl These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and are important targets in the treatment of Alzheimer's disease. researchgate.netresearchgate.net
Carbamates like rivastigmine (B141) are clinically used cholinesterase inhibitors. dk-chem.pl Research into novel carbamates continues to yield compounds with varying potencies and selectivities for AChE versus BChE. dk-chem.plmdpi.com SAR studies have indicated that substitution on the aryl ring directly impacts inhibitory activity. For instance, it has been observed that the presence of a methoxy group at the para-position of the phenyl ring can decrease the potency against BChE. dk-chem.pl In contrast, a different study identified benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate as a potent BChE inhibitor. mdpi.com This highlights the subtle structural nuances that determine the inhibitory profile of these compounds.
The table below summarizes the inhibitory activity of selected methoxyphenyl-containing carbamates and related analogues against cholinesterases.
Table 3: Inhibitory Activity of Selected Carbamate Analogues against Cholinesterases (AChE & BChE)
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate (2) | 50.12 | 22.23 | mdpi.com |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate (15) | 36.05 | >100 | mdpi.com |
| Compound 17 (methoxy at para-position) | Not specified | Weaker inhibitor vs BChE | dk-chem.pl |
| Rivastigmine (RIV) | 56.1 | 24.2 | dk-chem.pl |
This table is for illustrative purposes. IC₅₀ values can vary based on assay conditions.
Receptor Ligand Binding and Functional Modulatory Assessments
In vitro investigations into the biological activity of butyl (2-methoxyphenyl)carbamate analogues have centered on their interaction with key receptors in the central nervous system. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.
Dopamine Receptor Subtype D3 (D3R) Interactions
The dopamine D3 receptor (D3R) is a significant target for therapeutic agents aimed at treating neuropsychiatric disorders. nih.gov Analogues of this compound, particularly those incorporating a 4-phenylpiperazine moiety, have been extensively studied for their affinity and selectivity for the D3R over the closely related D2 receptor (D2R). nih.govacs.org The high degree of amino acid sequence homology between D2R and D3R, especially in the transmembrane regions, presents a challenge in developing subtype-selective ligands. nih.gov
Research has shown that the 2-methoxyphenyl group on the piperazine (B1678402) ring is a key feature for achieving high D3R affinity. redheracles.net In a series of N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides, several compounds demonstrated high binding affinities for D3R, with Ki values in the low nanomolar range. nih.gov For instance, the unsubstituted phenylpiperazine compound 6 showed a D3R Ki of less than 10 nM. nih.gov The introduction of a 2-methoxyphenyl group in compound 7 led to a threefold increase in D3R affinity, although it also increased D2R affinity, resulting in reduced selectivity. nih.gov
Further modifications to the aryl carboxamide portion of the molecule have yielded compounds with exceptional selectivity. Compounds 8d and 8j , which are N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamide derivatives, showed over 1000-fold selectivity for D3R over D2R. nih.govacs.org Similarly, within the 2-methoxyphenyl series, compounds 8k and 8m displayed over 60-fold D3R selectivity. nih.gov The nature of the linker between the piperazine and the carbamate/amide moiety is also critical. Studies comparing carboxamide linkers to methyleneamine linkers found that the carbonyl group of the amide is pivotal for high-affinity D3R binding. nih.govacs.org Replacing the amide with an amine linker dramatically reduced D3R binding affinity by over 100-fold while having a much smaller effect on D2R affinity, thus significantly decreasing D3R selectivity. nih.govacs.org
Functional assays have characterized many of these D3R ligands as partial agonists. doi.org For example, a 2-methoxyphenyl analog (14 ) with a shorter aliphatic chain exhibited an EC50 value of 1.1 nM in a cAMP functional antagonism assay. doi.org
Table 1: Dopamine D3 Receptor Binding Affinities of Selected Analogues
| Compound | Structure Description | D3R Ki (nM) | D2R/D3R Selectivity |
|---|---|---|---|
| 6 | Unsubstituted phenylpiperazine analogue | <10 | 5.4-56 fold |
| 7 | 2-methoxyphenylpiperazine analogue | ~3-fold higher than 6 | Reduced vs. 6 |
| 8 | 2,3-dichlorophenylpiperazine analogue | Subnanomolar | High |
| 8d | N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamide | 6.1 | >1000-fold |
| 8j | N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamide | 2.6 | >1000-fold |
| 8k | N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamide | - | >60-fold |
| 8m | N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamide | - | >60-fold |
| 14 | 2-methoxyphenyl analog with shorter aliphatic chain | EC50 = 1.1 | - |
This table is for illustrative purposes and combines data from multiple series of analogues to show general trends. For specific values, refer to the cited literature.
Endocannabinoid Receptor CB1 (CB1R) Affinity Studies
The endocannabinoid system, particularly the CB1 receptor, is another area of investigation for carbamate-containing compounds due to its role in various physiological processes. nih.gov Research into dual-target ligands has explored the affinity of D3R-targeted compounds for other receptors, including CB1R. researchgate.net
A series of biphenyl-N-[4-[4-(2,3-substituted-phenyl)piperazine-1-yl]alkyl]carbamates, originally designed as dual inhibitors of fatty acid amide hydrolase (FAAH) and D3R, were found to have an unexpected affinity for the CB1 receptor. researchgate.net This highlights the potential for polypharmacology among this class of molecules. To understand this off-target activity, 3D-QSAR models have been developed. researchgate.net
However, many analogues designed as D3R ligands are screened for CB1/CB2 activity to ensure selectivity, and often show low affinity for cannabinoid receptors. For instance, a series of pyrimidinopiperidine derivatives were evaluated for CB1 and CB2 agonist and antagonist activity and were found to have no significant effects, ensuring their selectivity for other targets. nih.gov
Table 2: Cannabinoid Receptor CB1 Binding Affinities of Selected Analogues
| Compound Class/Analogue | CB1R Affinity (Ki or IC50) | Notes |
|---|---|---|
| Biphenyl-N-[4-[4-(2,3-substituted-phenyl)piperazine-1-yl]alkyl]carbamates | Unexpected affinity observed | Investigated as off-target activity for dual FAAH/D3R inhibitors. researchgate.net |
| Δ9-Tetrahydrocannabutol (Δ9-THCB) | Ki = 15 nM | Butyl homologue of Δ9-THC. nih.gov |
In Vitro Cellular Activity Investigations
Beyond receptor binding, the functional effects of this compound analogues have been assessed in various cellular assays to determine their potential as antimicrobial, anti-inflammatory, or efflux pump inhibiting agents.
Evaluation of Antimicrobial Properties in Cell Cultures
The carbamate functional group is present in various compounds investigated for antimicrobial properties. Studies on carbamate derivatives have indicated activity against both Gram-positive and Gram-negative bacteria. For instance, research on tert-butyl methyl(p-tolyl)carbamate suggested significant antimicrobial activity. The proposed mechanisms can include the disruption of bacterial cell wall synthesis or the inhibition of essential metabolic pathways.
Efforts to emulate cationic antimicrobial peptides have led to the design of resveratrol (B1683913) derivatives containing aminoalkyl functionalities, which are synthesized from tert-butyl carbamate precursors. nih.gov These compounds are designed to target the bacterial membrane. nih.gov Similarly, bis-cinnamido-polyamines, synthesized from di-tert-butyl carbamate intermediates, have been explored as intrinsic antimicrobial agents. mdpi.com While these examples are structurally diverse, they underscore the utility of carbamate chemistry in the development of new antimicrobial agents. Specific data on the direct antimicrobial activity of this compound or its immediate analogues in cell culture assays is not prominently featured in the reviewed literature.
Assessment of Anti-inflammatory Effects in Cellular Assays
The anti-inflammatory potential of carbamate-containing molecules has been evaluated in various cellular models. The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, is a common target for anti-inflammatory drugs. nih.gov A number of compounds incorporating a 2-methoxyphenyl moiety have been assessed for COX inhibition. For example, a series of pyrazole (B372694) derivatives, including a compound with a 4-methoxyphenyl (B3050149) group (PYZ48 ), showed potent anti-inflammatory effects and strong binding interactions with the COX-2 active site. acs.org
While direct cellular assay data for this compound is limited, related structures have been investigated. Phenyl N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]carbamate is an intermediate in the synthesis of p38 MAP kinase inhibitors, which are known to have anti-inflammatory properties and have been investigated for diseases like COPD. google.com Furthermore, dual-target compounds that block both FAAH and COX enzymes have been developed to suppress intestinal inflammation. nih.gov These multitarget approaches often involve complex molecules where a carbamate linker might be present. For example, isoflavone-based compounds containing a 2-methoxyphenyl group were evaluated for their effects in gastric cancer cell models, which have an inflammatory component, and showed cytotoxicity in the low micromolar range. nih.gov
Table 3: Anti-inflammatory Activity of Selected Analogues
| Compound/Analogue | Assay Type | Finding |
|---|---|---|
| PYZ48 (4-methoxyphenyl derivative) | In vivo anti-inflammatory | 80% inhibition after 4h |
| Isoflavone-based compound with 2-methoxyphenyl group | MTT assay (gastric cancer cells) | EC50 values in low micromolar range |
Studies on Efflux Pump Inhibition in Bacterial Systems
Bacterial efflux pumps are a major mechanism of multidrug resistance (MDR), as they actively transport antibiotics out of the cell. nih.gov Inhibitors of these pumps (EPIs) can restore the efficacy of existing antibiotics. nih.govbiotech-asia.org The search for EPIs has identified various chemical scaffolds that can interfere with these transport proteins. uj.edu.plgoogle.com
While direct studies on this compound as an efflux pump inhibitor are not available, research on related structures provides some insights. A series of pyranopyridine-based EPIs were synthesized, and structure-activity relationship studies showed that compounds with a 2-methoxyphenyl substitution (e.g., 20e ) were evaluated for their ability to potentiate antibiotics like levofloxacin. nih.gov These EPIs are thought to act as competitive inhibitors of the efflux pump substrates. nih.gov
The development of EPIs often involves screening chemical libraries, and compounds are identified based on their ability to reduce the minimum inhibitory concentration (MIC) of a given antibiotic. For example, the EPI MBX2319 was shown to significantly increase the activity of fluoroquinolone and β-lactam antibiotics at a concentration of 3.1 µM, despite having no intrinsic antibacterial activity itself. nih.gov The chemical synthesis of potential EPIs can involve intermediates like tert-butyl (4-(2-bromoethyl)phenyl)carbamate, highlighting the role of carbamate structures in this field of research. nih.gov
Table 4: Efflux Pump Inhibition Activity of Selected Analogues
| Compound/Analogue | Bacterial System | Effect |
|---|---|---|
| 20e (Pyranopyridine with 2-methoxyphenyl group) | E. coli expressing AcrAB-TolC | Potentiation of levofloxacin |
| MBX2319 | Enterobacteriaceae | Increased activity of fluoroquinolones and β-lactams |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
